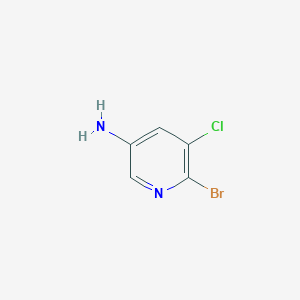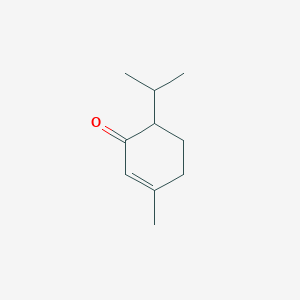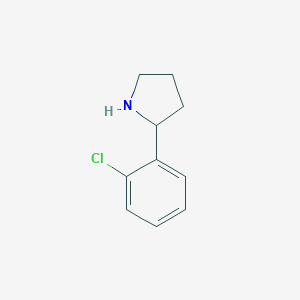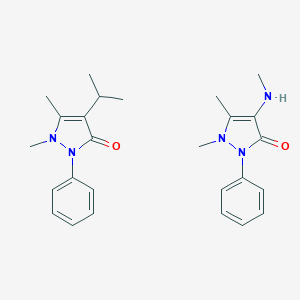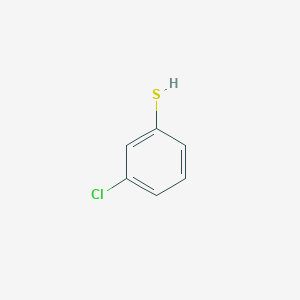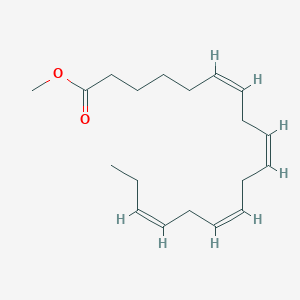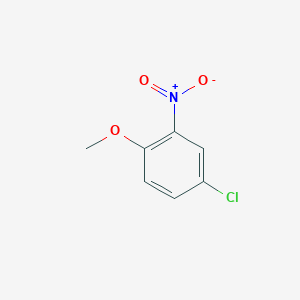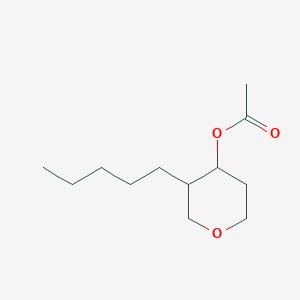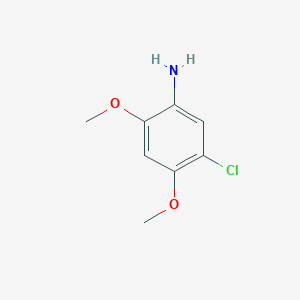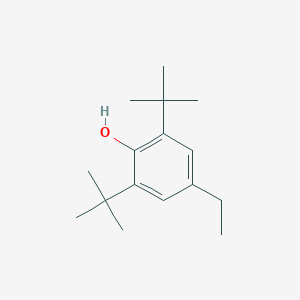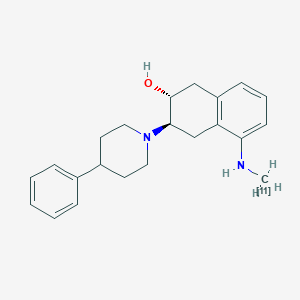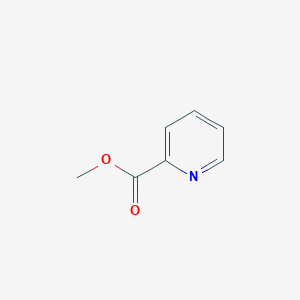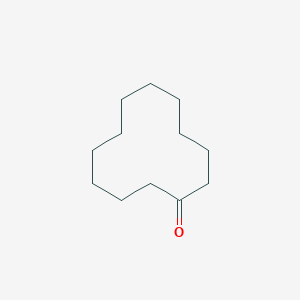![molecular formula C34H35N3O4S B146500 5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione CAS No. 669716-56-7](/img/structure/B146500.png)
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thiazolidinedione derivative, which is a class of compounds known for their antidiabetic properties. These compounds function by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating glucose and lipid metabolism, thus enhancing insulin sensitivity .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives typically involves the reaction of corresponding pyridines with various aldehydes and amino acid esters. For instance, the synthesis of imidazopyridine thiazolidine-2,4-diones was achieved from their corresponding pyridines, which are conformationally restricted analogues of the hypoglycemic compound rosiglitazone . Similarly, thiazolidines can be prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . The synthesis of specific thiazolidinedione derivatives, such as ADD-3878, involved the preparation of over 100 5-substituted thiazolidine-2,4-diones, highlighting the importance of the 5-(4-oxybenzyl) moiety for significant activity .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is crucial for their biological activity. The presence of the thiazolidine-2,4-dione ring is essential for hypoglycemic and hypolipidemic activities, as seen in the compound AL-321 . The rearrangement of thiadiazolidine-2-thiones to corresponding Schiff bases in the presence of metal ions like nickel(II), zinc(II), and cadmium(II) indicates the reactivity of the thiazolidine ring .
Chemical Reactions Analysis
Thiazolidinedione derivatives undergo various chemical reactions, including dehydrogenation, Mannich base formation, acetylation, and cyclization to form bicyclic compounds . The reactivity with metal ions leading to the formation of metal complexes also demonstrates the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives have been characterized using various spectroscopic techniques. For example, the vibrations of 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl) thiazolidine-2,4-dione were investigated using FT-IR and FT-Raman spectroscopy, and the electronic properties were determined by UV-Vis and NMR analysis . The electronic structure, including HOMO and LUMO energies, was determined by Time-Dependent Density Functional Theory, which is important for understanding the interaction of these compounds with biological targets .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research efforts have been directed towards the synthesis and evaluation of this compound's biological activity, specifically its effects on metabolic functions. A study highlighted the design and synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluated for their impact on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in diabetic mice models. This approach underscores the compound's potential in metabolic disease management (Kim et al., 2004).
Antimicrobial Evaluation
Another facet of research on this compound involves its antimicrobial properties. The synthesis of derivatives and evaluation of their antimicrobial activity provided insights into the compound's potential in fighting infections. For example, ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones, derived from a similar synthetic pathway, demonstrated promising antimicrobial effects (Thadhaney et al., 2010).
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to better understand the pharmacophoric elements of the compound. These studies aimed at developing substrate-specific inhibitors for enzymes like ERK1/2, indicating the compound's utility in targeted therapeutic strategies (Li et al., 2009).
Propriétés
IUPAC Name |
5-[[4-[2-[5-ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O4S/c1-3-23-5-11-27(35-22-23)17-19-40-30-15-9-26(10-16-30)32-25(4-2)8-12-28(36-32)18-20-41-29-13-6-24(7-14-29)21-31-33(38)37-34(39)42-31/h5-16,22,31H,3-4,17-21H2,1-2H3,(H,37,38,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAAAKSJZKFMMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C3=C(C=CC(=N3)CCOC4=CC=C(C=C4)CC5C(=O)NC(=O)S5)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

